2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide
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Overview
Description
2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 4-position of the pyrazole ring and an acetohydrazide moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide typically involves the following steps:
Formation of 4-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.
Acetylation: The resulting 4-methyl-1H-pyrazole is then acetylated using acetic anhydride to form 4-methyl-1H-pyrazole-5-acetate.
Hydrazinolysis: Finally, the acetate is treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4-methyl-1H-pyrazole: Lacks the acetohydrazide moiety, making it less versatile in terms of chemical reactivity.
2-(4-methyl-1H-pyrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of acetohydrazide, leading to different chemical properties and reactivity.
1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior compared to the acetohydrazide derivative.
Uniqueness: 2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide is unique due to the presence of both the pyrazole ring and the acetohydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-8-10-5(4)2-6(11)9-7/h3H,2,7H2,1H3,(H,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIXHQEZLASEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567159 |
Source
|
Record name | 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144677-15-6 |
Source
|
Record name | 2-(4-Methyl-1H-pyrazol-5-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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